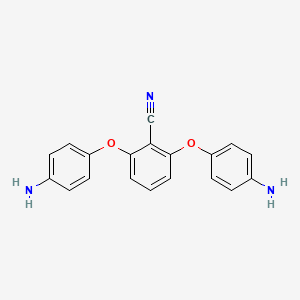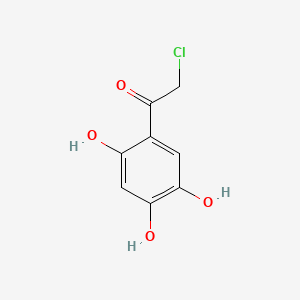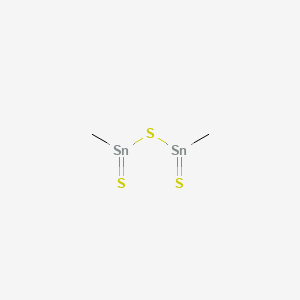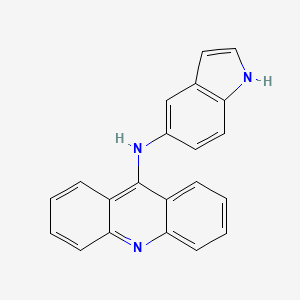
9-(5-Indolyl)aminoacridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(5-Indolyl)aminoacridine is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their wide range of biological activities, including anticancer, antibacterial, and antiviral properties. The structure of this compound consists of an acridine core with an indole moiety attached via an amino linkage. This unique structure contributes to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(5-Indolyl)aminoacridine typically involves the reaction of 9-chloroacridine with 5-aminoindole in the presence of a suitable solvent such as dry pyridine . The reaction conditions often require heating to facilitate the formation of the desired product. The general reaction scheme is as follows:
[ \text{9-chloroacridine} + \text{5-aminoindole} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products.
Chemical Reactions Analysis
Types of Reactions
9-(5-Indolyl)aminoacridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acridine core or the indole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
9-(5-Indolyl)aminoacridine has several scientific research applications, including:
Chemistry: Used as a fluorescent dye and a probe for studying molecular interactions.
Medicine: Explored for its therapeutic potential in treating gliomas and other cancers.
Industry: Utilized in the development of new materials with unique optical properties.
Mechanism of Action
The mechanism of action of 9-(5-Indolyl)aminoacridine involves its ability to intercalate into DNA, thereby disrupting the DNA replication process. This intercalation inhibits the catalytic cycle of topoisomerase II, leading to apoptosis and cell death in cancer cells . Additionally, the compound targets multiple signaling pathways, including the PI3K/AKT/mTOR pathway, which plays a crucial role in cell survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
9-Aminoacridine: Shares the acridine core but lacks the indole moiety.
Quinacrine: An antimalarial drug with a similar acridine structure.
Amsacrine: An anticancer agent with an acridine core and a methanesulfonamide group.
Uniqueness
9-(5-Indolyl)aminoacridine is unique due to the presence of the indole moiety, which enhances its biological activity and specificity. The combination of the acridine core and the indole group allows for better DNA intercalation and interaction with molecular targets, making it a promising candidate for therapeutic applications.
Properties
Molecular Formula |
C21H15N3 |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-(1H-indol-5-yl)acridin-9-amine |
InChI |
InChI=1S/C21H15N3/c1-3-7-19-16(5-1)21(17-6-2-4-8-20(17)24-19)23-15-9-10-18-14(13-15)11-12-22-18/h1-13,22H,(H,23,24) |
InChI Key |
OXSGSVSDXJFMCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC5=C(C=C4)NC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,6-Dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13730889.png)
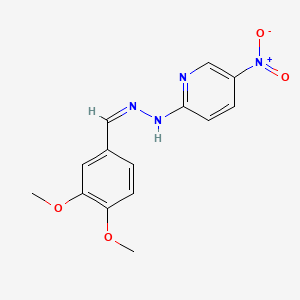
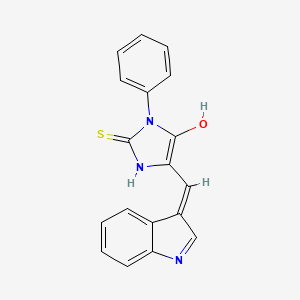
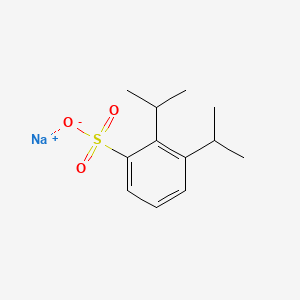
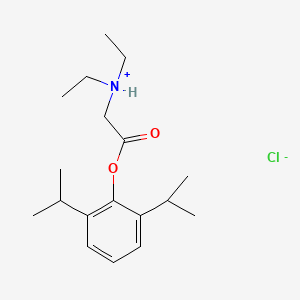

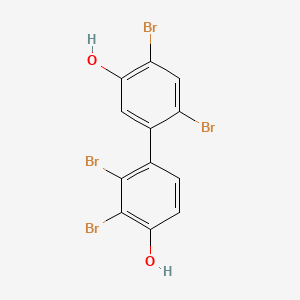
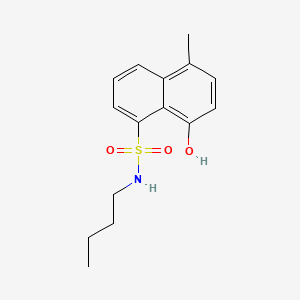
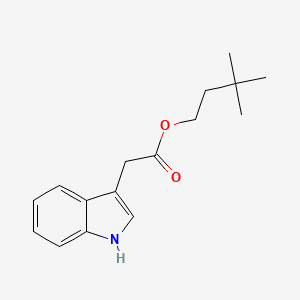
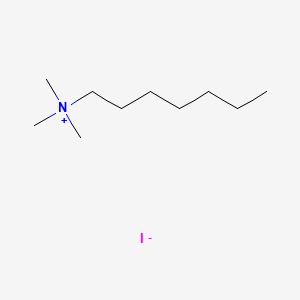
![3-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methyl-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B13730959.png)
